molecular formula C14H11ClN4O2S B4478715 Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate

Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B4478715
M. Wt: 334.8 g/mol
InChI Key: ABLYKNZQECKUIA-UHFFFAOYSA-N
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Description

Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate typically involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the triazolopyrimidine core. The final step involves the esterification of the sulfanyl group with methyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazolopyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to various enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a triazole structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate is unique due to the combination of the triazole and pyrimidine rings with a sulfanyl acetate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

methyl 2-[[7-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-21-12(20)8-22-14-17-13-16-7-6-11(19(13)18-14)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLYKNZQECKUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
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Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
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Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
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Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
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Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
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Methyl {[7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate

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